1-(Decylperoxy)decane

Description

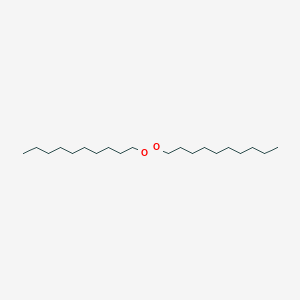

1-(Decylperoxy)decane is a dialkyl peroxide compound characterized by a peroxide (-O-O-) functional group bridging two decyl (C₁₀H₂₁) chains. This structural feature imparts unique reactivity and instability compared to non-peroxide alkanes. While direct data on this compound is absent in the provided evidence, its properties can be inferred from analogous peroxides and aliphatic compounds. Dialkyl peroxides like this are typically used as radical initiators in polymerization and organic synthesis due to their propensity to decompose under heat or light, generating reactive oxygen species .

Properties

CAS No. |

91731-67-8 |

|---|---|

Molecular Formula |

C20H42O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-decylperoxydecane |

InChI |

InChI=1S/C20H42O2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

OMMGZSUKFYZRCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOOCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Decylperoxy)decane can be synthesized through the reaction of decane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of a hydroperoxide intermediate, which then undergoes further reaction to form the desired peroxide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Decylperoxy)decane undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic compounds.

Reduction: Under specific conditions, this compound can be reduced to decane and other by-products.

Substitution: The peroxy group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and other peroxides. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products may include alcohols, ketones, and carboxylic acids.

Reduction: The primary product is decane, along with minor by-products.

Substitution: The products depend on the substituent introduced, such as halogenated decanes or other functionalized derivatives.

Scientific Research Applications

1-(Decylperoxy)decane has several applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: The compound’s oxidative properties are explored in studies related to cellular oxidative stress and signaling pathways.

Medicine: Research investigates its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Decylperoxy)decane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Core Structure and Functional Groups

- 1-(Decylperoxy)decane : Contains a peroxide group (-O-O-) between two decyl chains.

- Diacetyl Peroxide (): Features two acetyl groups linked by a peroxide bond. Its lower molecular weight (C₄H₆O₄, MW 118.09) and shorter alkyl chains result in higher volatility and reactivity compared to this compound .

- 1-Fluorodecane (): A fluoroalkane (C₁₀H₂₁F, MW 160.27). The electronegative fluorine substituent alters polarity and stability but lacks the peroxide’s radical-generating capacity .

- Decane (): A straight-chain alkane (C₁₀H₂₂, MW 142.28). Non-polar and inert, contrasting sharply with the peroxide’s reactivity .

Molecular Weight and Physical State

Chemical Reactivity and Stability

Thermal and Oxidative Stability

- This compound : Expected to decompose exothermically at elevated temperatures, releasing alkoxy radicals. This instability is common in dialkyl peroxides, necessitating storage at low temperatures .

- Diacetyl Peroxide (): Highly unstable; decomposes explosively under heat or friction. Its small size exacerbates reactivity compared to larger peroxides like this compound .

- 1,1-Diethoxydecane (): An acetal (C₁₄H₃₀O₂, MW 230.39). Stable under neutral conditions but hydrolyzes in acidic environments, unlike peroxides, which decompose via radical pathways .

Reactivity with Incompatible Materials

- Peroxides like this compound are incompatible with strong acids, bases, and reducing agents (e.g., NaHSO₃), which accelerate decomposition (similar to dodecane-1,12-diol in ) .

- 1-Fluorodecane exhibits inertness toward polar solvents but may undergo nucleophilic substitution reactions due to the C-F bond .

Toxicity and Hazardous Decomposition Products

- This compound : Likely irritant to skin/eyes. Thermal decomposition may release toxic aldehydes or ketones (common in peroxide degradation) .

- Diacetyl Peroxide : High toxicity; decomposition releases acetic acid and reactive oxygen species .

- Decane : Low acute toxicity but poses aspiration risks in liquid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.